![molecular formula C20H19FN2O2S B2414691 N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzamide CAS No. 932985-71-2](/img/structure/B2414691.png)
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzamide
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Description
Scientific Research Applications
Antimicrobial Activity
One of the significant applications of compounds related to N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzamide is their role in antimicrobial activity. Studies have synthesized derivatives incorporating the thiazole ring to evaluate their effectiveness against a range of bacterial and fungal strains. For instance, Desai, Rajpara, and Joshi (2013) reported on the synthesis of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides and tested them for in vitro antibacterial and antifungal activities, demonstrating potential therapeutic intervention for microbial diseases (Desai, Rajpara, & Joshi, 2013).
Neurological Research
Compounds with structural similarities have also been utilized in neurological and neuropharmacological research, particularly in studying neurotransmission and brain receptors. For example, [18F]p-MPPF, a derivative, serves as a 5-HT1A antagonist used in positron emission tomography (PET) studies to investigate the serotonergic system in the brain. This research offers insights into the roles of specific receptors in neurological disorders and potential therapeutic targets (Plenevaux et al., 2000).
properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S/c1-13-18(26-20(23-13)15-4-3-5-16(21)12-15)10-11-22-19(24)14-6-8-17(25-2)9-7-14/h3-9,12H,10-11H2,1-2H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENOCIHXHWHQAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzamide |
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